molecular formula C12H12N2O2S B2704669 (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2034997-62-9

(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2704669
CAS No.: 2034997-62-9
M. Wt: 248.3
InChI Key: INSZTWGTXAFLRD-SNAWJCMRSA-N
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Description

(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by the presence of an isoxazole ring, a thiophene ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Methyl Group: The methyl group is introduced via alkylation, using a suitable methylating agent such as methyl iodide.

    Formation of the Acrylamide Moiety: The acrylamide group is formed by reacting an appropriate amine with acryloyl chloride under basic conditions.

    Coupling of the Thiophene Ring: The thiophene ring is coupled to the acrylamide moiety through a Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the isoxazole and thiophene rings.

Mechanism of Action

The mechanism of action of (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isoxazole ring could participate in hydrogen bonding or π-π interactions, while the thiophene ring might engage in π-stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is unique due to the combination of the isoxazole and thiophene rings, which confer distinct electronic properties

Properties

IUPAC Name

(E)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-9-10(8-14-16-9)7-13-12(15)5-4-11-3-2-6-17-11/h2-6,8H,7H2,1H3,(H,13,15)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSZTWGTXAFLRD-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NO1)CNC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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